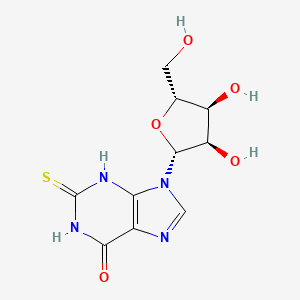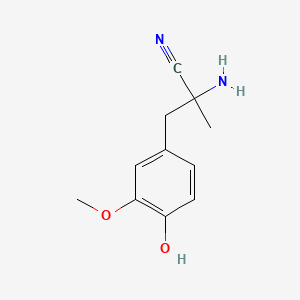
2-Mercaptoinosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Mercaptoinosine is a sulfur-containing nucleoside analog derived from inosine It is characterized by the presence of a thiol group (-SH) attached to the purine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Mercaptoinosine can be synthesized through several methods. One common approach involves the reaction of 5-amino-1-β-D-ribofuranosyl-4-imidazolecarboxamide with an isothiocyanate under mild reaction conditions . Another method includes the conversion of AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) to this compound using alkali metal alkyl xanthate, followed by oxidation of the mercapto group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Mercaptoinosine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives of this compound.
Applications De Recherche Scientifique
2-Mercaptoinosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme mechanisms and nucleic acid interactions.
Industry: It is used in the development of diagnostic assays and as a reagent in biochemical research.
Mécanisme D'action
2-Mercaptoinosine exerts its effects by interfering with nucleic acid synthesis. It competes with natural nucleosides for incorporation into DNA and RNA, leading to the disruption of nucleic acid metabolism. This interference can result in the inhibition of cell proliferation, making it a potential candidate for anticancer and antiviral therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Mercaptopurine: Another sulfur-containing nucleoside analog used in cancer treatment.
Thioguanine: Similar to 6-mercaptopurine, used in the treatment of leukemia.
Azathioprine: An immunosuppressive drug that is metabolized to 6-mercaptopurine in the body.
Uniqueness
2-Mercaptoinosine is unique due to its specific structure and the presence of a thiol group, which imparts distinct chemical reactivity and biological activity compared to other nucleoside analogs .
Propriétés
Numéro CAS |
6544-32-7 |
|---|---|
Formule moléculaire |
C10H12N4O5S |
Poids moléculaire |
300.29 g/mol |
Nom IUPAC |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-3H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5S/c15-1-3-5(16)6(17)9(19-3)14-2-11-4-7(14)12-10(20)13-8(4)18/h2-3,5-6,9,15-17H,1H2,(H2,12,13,18,20)/t3-,5-,6-,9-/m1/s1 |
Clé InChI |
AUYUQRZZWNNBPA-UUOKFMHZSA-N |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=S)NC2=O |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=S)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]ethanone](/img/structure/B14733562.png)

![4-amino-N-[1-(4-methylphenyl)ethylideneamino]benzenesulfonamide](/img/structure/B14733576.png)

![2-{(e)-[(4-Acetylphenyl)imino]methyl}cyclohexanone](/img/structure/B14733588.png)


![4,6-Dichloro-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14733619.png)
![2,2'-[Sulfinylbis(methylene)]dipyridine](/img/structure/B14733623.png)

![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,10,12,17-hexol](/img/structure/B14733641.png)

![4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one](/img/structure/B14733652.png)
